

Determining AT2 Receptor Affinity Using PD 123319: Application Notes and Protocols

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Compound of Interest					
Compound Name:	PD 123319 ditrifluoroacetate				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Angiotensin II Type 2 (AT2) receptor is a critical component of the renin-angiotensin system (RAS), playing a significant role in cardiovascular and renal functions, often counteracting the effects of the AT1 receptor.[1] Understanding the binding characteristics of ligands to the AT2 receptor is paramount for the development of selective therapeutics. PD 123319 is a potent and highly selective non-peptide antagonist for the AT2 receptor, making it an invaluable tool for studying AT2 receptor pharmacology.[2][3] These application notes provide detailed protocols for utilizing radioligand binding assays with PD 123319 to determine its affinity for the AT2 receptor.

Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor.[4] The two primary types of assays detailed here are saturation binding assays, to determine the equilibrium dissociation constant (Kd) and receptor density (Bmax), and competition binding assays, to determine the inhibitory constant (Ki) of a test compound like PD 123319.[4][5]

Data Presentation: Quantitative Binding Data for PD 123319



The following table summarizes the quantitative data for PD 123319 binding to the AT2 receptor, as determined by radioligand binding studies.

Parameter	Value	Cell/Tissue Type	Radioligand	Reference
IC50	34 nM	Rat Adrenal Tissue	Not Specified	[2][3]
IC50	210 nM	Rat Brain Tissue	Not Specified	[1][3]
IC50	6.9 nM	Bovine Adrenal Glomerulosa Cells	125I-AII	[2]
Ki	~12 nM	Not Specified	Not Specified	[6]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibitory constant) is an indication of the binding affinity of a competitive ligand. Kd (equilibrium dissociation constant) is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. Bmax (maximum number of binding sites) represents the total concentration of receptors in the sample.

Experimental Protocols

Protocol 1: Membrane Preparation from Tissues or Cells

This protocol outlines the preparation of cell membranes, which are essential for in vitro radioligand binding assays.

Materials:

- Tissue or cultured cells expressing the AT2 receptor
- Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4
- Protease inhibitor cocktail
- Sucrose solution (10%)



- Homogenizer
- High-speed centrifuge
- Bradford assay kit or similar for protein quantification

Procedure:

- Harvest tissues or cells and wash with ice-cold phosphate-buffered saline (PBS).
- Homogenize the tissue or cells in 20 volumes of cold lysis buffer containing a protease inhibitor cocktail.
- Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.
- Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
- Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.
- Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection.
- Determine the protein concentration of the membrane preparation using a Bradford assay.
- Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay

This assay is performed to determine the Kd and Bmax of a radioligand for the AT2 receptor.

Materials:

- AT2 receptor-containing membranes
- Radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II)
- Unlabeled ligand for non-specific binding (e.g., Angiotensin II at 10 μM)
- Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[7]



- · 96-well plates
- Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
- Scintillation cocktail
- Microplate scintillation counter
- Vacuum filtration manifold

Procedure:

- Thaw the membrane preparation and resuspend in the final assay binding buffer.
- In a 96-well plate, set up triplicate wells for a series of increasing concentrations of the radioligand (e.g., 0.2 20 nM).[8]
- For each concentration, prepare two sets of wells: one for total binding (assay buffer only) and one for non-specific binding (containing a high concentration of unlabeled ligand).[9]
- Add 150 μL of the membrane preparation (50 120 μg protein for tissue membranes) to each well.[7]
- Add 50 μL of either assay buffer (for total binding) or unlabeled ligand (for non-specific binding) to the respective wells.
- Add 50 μL of the radioligand at the various concentrations to all wells, bringing the final volume to 250 μL.[7]
- Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
- Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.
- · Wash the filters four times with ice-cold wash buffer.
- Dry the filters for 30 minutes at 50°C.



- Add scintillation cocktail to the filters and count the radioactivity using a microplate scintillation counter.[7]
- Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
- Analyze the data using non-linear regression to determine Kd and Bmax.

Protocol 3: Competition Radioligand Binding Assay with PD 123319

This assay is used to determine the affinity (Ki) of PD 123319 for the AT2 receptor.

Materials:

- AT2 receptor-containing membranes
- Radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II) at a fixed concentration (typically at or below its Kd)
- PD 123319 at a range of concentrations
- Unlabeled ligand for non-specific binding (e.g., Angiotensin II at 10 μM)
- Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[7]
- 96-well plates
- Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% PEI
- Scintillation cocktail
- · Microplate scintillation counter
- Vacuum filtration manifold

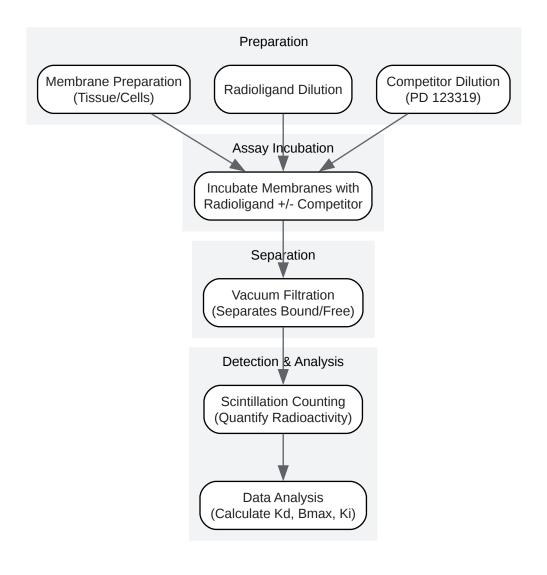
Procedure:



- Thaw the membrane preparation and resuspend in the final assay binding buffer.
- In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of PD 123319 concentrations.
- Add 150 μL of the membrane preparation (50 120 μg protein for tissue membranes) to each well.[7]
- Add 50 μL of assay buffer (for total binding), unlabeled ligand (for non-specific binding), or PD 123319 at various concentrations to the respective wells.
- Add 50 μ L of the radioligand at a fixed concentration to all wells, bringing the final volume to 250 μ L.[7]
- Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
- Terminate the incubation and process the samples as described in the saturation binding assay protocol (steps 8-11).
- Calculate the percentage of specific binding at each concentration of PD 123319.
- Plot the percentage of specific binding against the log concentration of PD 123319 and use non-linear regression to determine the IC50 value.
- Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizations Experimental Workflow



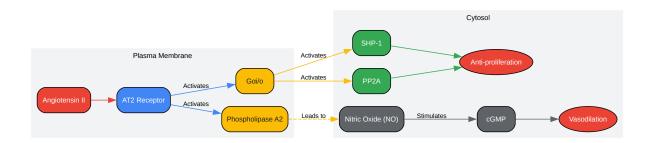


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Caption: Workflow for a radioligand binding assay.

AT2 Receptor Signaling Pathway





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Caption: Simplified AT2 receptor signaling pathway.

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